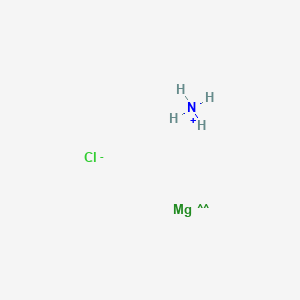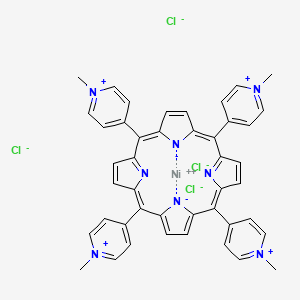
Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride: is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular compound is used extensively in scientific research due to its unique properties and versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride typically involves the reaction of nickel salts with meso-tetra(n-methyl-4-pyridyl) porphine. The reaction is carried out in a solvent such as methanol or ethanol, under reflux conditions. The product is then purified through crystallization or chromatography .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial-grade solvents and reagents, and the process is optimized for higher yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states of nickel.
Reduction: The compound can be reduced under specific conditions to yield lower oxidation states.
Substitution: It can undergo substitution reactions where ligands around the nickel center are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield nickel(III) or nickel(IV) porphyrins, while reduction typically results in nickel(I) or nickel(0) porphyrins .
Applications De Recherche Scientifique
Chemistry: In chemistry, Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride is used as a catalyst in various organic reactions. Its ability to stabilize different oxidation states of nickel makes it valuable in redox reactions .
Biology: The compound is used to study the structure and function of metalloproteins. Its structural similarity to natural heme groups allows researchers to use it as a model compound in biochemical studies .
Medicine: In medicine, it is explored for its potential in photodynamic therapy, where it can be used to generate reactive oxygen species to kill cancer cells .
Industry: Industrially, it is used in the development of sensors and as a component in materials science for creating advanced materials with specific electronic properties .
Mécanisme D'action
The mechanism by which Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The nickel center can interact with molecular targets such as DNA or proteins, influencing their structure and function. This interaction is crucial in applications like photodynamic therapy, where the compound generates reactive oxygen species upon light activation .
Comparaison Avec Des Composés Similaires
meso-Tetra(n-methyl-4-pyridyl) porphine tetrachloride (without nickel): This compound lacks the nickel center but shares similar structural properties.
Zinc meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride: Similar in structure but contains zinc instead of nickel.
Cobalt meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride: Contains cobalt, offering different redox properties.
Uniqueness: Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride is unique due to its specific redox properties and ability to stabilize multiple oxidation states of nickel. This makes it particularly valuable in catalysis and redox chemistry .
Propriétés
Formule moléculaire |
C44H36Cl4N8Ni |
|---|---|
Poids moléculaire |
877.3 g/mol |
Nom IUPAC |
nickel(2+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride |
InChI |
InChI=1S/C44H36N8.4ClH.Ni/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |
Clé InChI |
CQUHWRBMJWUPID-UHFFFAOYSA-J |
SMILES canonique |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


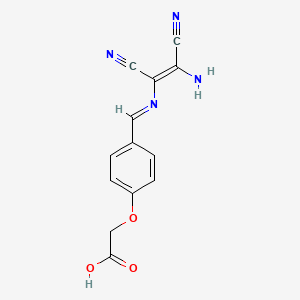
![5-[(2S,6S,7E,9E)-13-(3-Furyl)-2,6,10-trimethyl-7,9-tridecadienylidene]-4-hydroxy-3-methylfuran-2(5H)-one](/img/structure/B12339742.png)
![[(2S)-2-[(1R,3aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate](/img/structure/B12339757.png)
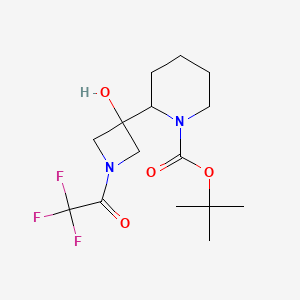
![(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12339769.png)

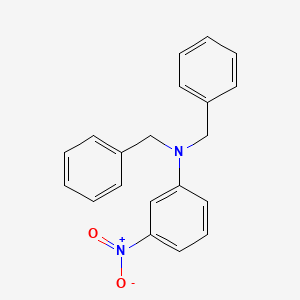

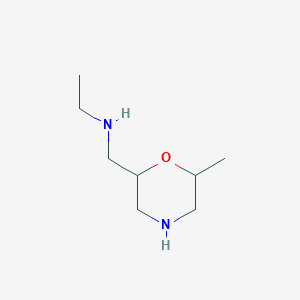
![(3S,8R,9R,10R,12R,13R,14S,17S)-17-((R)-2,6-Dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B12339787.png)
![(E)-[(2-methoxyphenyl)methylidene][(Z)-[(methylsulfanyl)[(prop-2-en-1-yl)amino]methylidene]amino]amine hydroiodide](/img/structure/B12339790.png)
![methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate](/img/structure/B12339793.png)
![Copper,[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12339798.png)
